N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The 4-methoxyphenylsulfonyl chloride is reacted with an appropriate amine to introduce the sulfonyl group.
Attachment of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the intermediate product from the previous step, often using palladium-catalyzed cross-coupling reactions.
Final Amidation: The final step involves the amidation reaction where the carboxylic acid derivative of the benzo[d][1,3]dioxole core is reacted with the amine derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxyphenylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a thiophene ring in the same molecule is relatively rare, providing unique opportunities for chemical modifications and applications.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for innovation in both research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-26-15-5-7-16(8-6-15)30(24,25)20(19-3-2-10-29-19)12-22-21(23)14-4-9-17-18(11-14)28-13-27-17/h2-11,20H,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZUUNWHWBQISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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